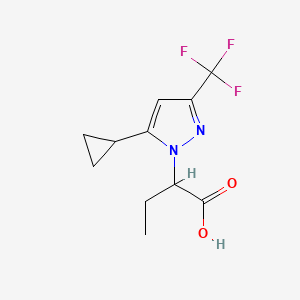

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate did not yield the expected product but instead formed an alternative cyclic imide product. This reaction's outcome was highly dependent on the nature of the reagents and the reaction medium's acidity, leading to a variety of interesting bicyclic heterocycles from a single starting material . Similarly, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized from related starting materials, showcasing the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. The unexpected cyclic imide product mentioned earlier was fully characterized by NMR and X-ray crystallography, confirming its structure . The novel oxadiazole derivatives were characterized using IR, (1)H NMR, HRMS, and UV-vis absorption, demonstrating the importance of these techniques in understanding the molecular structure of pyrazole derivatives .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. The synthesis of substituted 2-amino-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyrans through a three-component reaction involving cyanoacetic acid derivatives and carbonyl compounds is an example of the reactivity of pyrazole-related compounds . Additionally, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the fluorescence spectral characteristics of the synthesized oxadiazole derivatives were investigated, and it was found that the absorption and emission maxima were less correlated with substituent groups on the pyrazole and benzene moieties, suggesting that the electronic properties of these compounds are complex and not easily predicted by simple substituent effects . The yield of substituted pyrano[4,3-b]pyrans was found to be higher in an ionic liquid compared to ethanol, indicating that the reaction medium can significantly affect the physical properties of the products .

Scientific Research Applications

Synthesis and Chemical Reactivity

A comprehensive review on the synthesis and chemistry of hexasubstituted pyrazolines highlights the development of synthetic routes to highly substituted pyrazolines. These compounds have significant implications in the synthesis of various organic molecules, showcasing the versatility of pyrazole derivatives in chemical reactions. Thermolysis of certain pyrazolines allows for the facile synthesis of hexasubstituted cyclopropanes, demonstrating the potential for creating structurally complex and diverse chemical entities from pyrazole-based precursors (Baumstark, Vásquez, & Mctush-Camp, 2013).

Biological Applications

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones (DCNP) and its derivatives, showcasing their utility as building blocks for the synthesis of various heterocyclic compounds, underscores the biological relevance of pyrazole derivatives. These compounds have applications in heterocyclic and dyes synthesis, indicating the potential for pyrazole derivatives in developing pharmacologically active compounds and functional materials (Gomaa & Ali, 2020).

Pharmacological Significance

Trifluoromethylpyrazoles, including derivatives similar to the specified chemical, have been recognized for their anti-inflammatory and antibacterial properties, signifying their importance in medicinal chemistry. The variation in activity profile based on the position of the trifluoromethyl group highlights the nuanced pharmacological potential of these compounds (Kaur, Kumar, & Gupta, 2015).

Chemical Inhibitors and Enzyme Interaction

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors, including pyrazoline derivatives. This study informs on the metabolic interactions and potential drug-drug interactions involving pyrazole compounds, emphasizing their role in pharmaceutical research and development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name |

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-2-7(10(17)18)16-8(6-3-4-6)5-9(15-16)11(12,13)14/h5-7H,2-4H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASBQNODNSGKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=CC(=N1)C(F)(F)F)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101162056 |

Source

|

| Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid | |

CAS RN |

1006348-77-1 |

Source

|

| Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-α-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)